2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester
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Overview
Description
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is a complex organic compound that features a trityl-protected imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran and methanol, and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the trityl protecting group.
Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can lead to the removal of the trityl group, exposing the imidazole ring.
Scientific Research Applications
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazol-4-yl)ethanone
- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is unique due to its combination of an amino acid backbone with a trityl-protected imidazole ring and an allyl ester group. This unique structure allows for selective reactions and applications in various fields of research .
Properties
Molecular Formula |
C28H27N3O2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2 |
InChI Key |
LSYZWILWBZGXQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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